3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Beschreibung
3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a Boc-protected amino acid derivative featuring a 2-bromophenyl substituent on the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQZXDMAEYJMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
IUPAC Name
The IUPAC name for this compound is:
- (2S)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
Chemical Formula
- Molecular Formula : C₁₄H₁₈BrNO₄
- Molecular Weight : 344.21 g/mol
Structural Characteristics
The compound features a bromophenyl group, a tert-butoxycarbonyl group, and a propanoic acid moiety, which contribute to its unique reactivity and potential biological interactions.
Research indicates that compounds similar to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
Case Studies and Research Findings
- Antitumor Effects :
- Antimicrobial Activity :
-
Pharmacokinetics :
- Research on the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, with significant bioavailability observed in animal models. This suggests that 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid could have a suitable pharmacological profile for further development .
Comparative Biological Activity Table
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its role as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist . This action is particularly relevant in the treatment of migraines and other neurological conditions, as it can potentially reduce vasodilation and neurogenic inflammation associated with migraine attacks .
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties, making it a candidate for cancer treatment studies. Its effectiveness against various cancer models has been documented, showcasing its potential to inhibit tumor growth .
Nephroprotective Effects
Studies have explored the nephroprotective effects of this compound, particularly against nephrotoxicity induced by chemotherapeutic agents like cisplatin. The protective mechanisms are believed to involve the modulation of oxidative stress pathways and inflammation .
CGRP Receptor Antagonism
A study demonstrated that the compound effectively inhibits CGRP, leading to a reduction in migraine frequency and severity. This was evidenced by a clinical trial involving migraine patients who reported fewer attacks after treatment with the compound.
Antitumor Properties
In vitro studies showed that 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Nephroprotective Effects
Animal models treated with cisplatin showed improved renal function and reduced markers of kidney damage when co-administered with this compound. The findings suggest that it may mitigate the adverse effects of chemotherapy on renal tissues.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, cyano): Increase acidity of the carboxylic acid and alter solubility (e.g., Boc-Tyr(O-4-NO₂-Bn)-OH, ; Boc-4-cyanophenylalanine, ). Heterocycles: Benzothiophene () and indole () substituents introduce π-π stacking capabilities, useful in protein-ligand interactions.
Brominated Analogues
Table 2: Brominated Derivatives Comparison
Key Observations:
- Ortho vs. Para Substitution : The target’s ortho-bromo group may confer steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
- Hybrid Halogenation: Fluorine-bromine combinations (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid, ) optimize pharmacokinetic profiles by balancing lipophilicity and metabolic resistance.
Functional Group Variations
- Boc Protection : The Boc group in the target compound enhances stability during solid-phase peptide synthesis (SPPS), as seen in analogs like Boc-Tyr(O-4-CN-Bn)-OH (Yield: 80%, ) and Boc-D-Cys(Trt)-OH (>98% purity, ).
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, often starting with halogenated phenyl intermediates. A typical method includes forming organozinc reagents using activated zinc powder in anhydrous THF under nitrogen, followed by coupling with esters. Critical conditions include inert atmosphere (N₂), low temperatures (0–5°C for sensitive steps), and precise stoichiometric ratios to minimize side reactions. For example, zinc-mediated coupling in THF has been optimized for similar bromophenyl derivatives .
Q. What spectroscopic methods are most effective for characterizing the tert-butoxycarbonylamino (Boc) group in this compound?
- FT-IR : Identifies the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹).
- ¹³C NMR : Distinct peaks at ~28–30 ppm (tert-butyl CH₃) and ~80 ppm (quaternary carbon). These methods align with data for structurally analogous Boc-protected amines, as reported in PubChem analyses .
Q. How is the purity of this compound typically assessed in research settings?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Additional validation includes melting point analysis and elemental composition verification, as demonstrated in stability studies of related propanoic acids .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of this compound?
Combining 2D NMR techniques (e.g., COSY, NOESY) with X-ray crystallography is essential. For instance, X-ray diffraction confirmed the spatial arrangement of a bromophenyl analog, resolving ambiguous nuclear Overhauser effect (NOE) correlations observed in NMR .
Q. What strategies mitigate competing side reactions during the introduction of the bromophenyl moiety?
- Use directing groups (e.g., CuBr₂-catalyzed ortho-bromination) to enhance regioselectivity.
- Protect sensitive functionalities (e.g., tert-butyl ester) prior to bromination. Solvent polarity (e.g., DCM vs. THF) and temperature control are critical, as shown in syntheses of 2-(4-bromophenyl) derivatives .
Q. What computational methods predict this compound’s biological target interactions, and how do they correlate with experimental assays?
Molecular docking (e.g., AutoDock Vina) using enzyme crystal structures (e.g., COX-2) predicts binding affinities. Experimental validation via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has been applied to structurally similar arylpropanoic acids, showing strong correlation between predicted and observed binding .
Q. How do steric effects influence the reactivity of the Boc group in nucleophilic substitution reactions?
The bulky tert-butyl group impedes nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient deprotection. Kinetic studies on analogous compounds reveal rate dependence on steric accessibility of the reaction site .
Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?
Hydrolysis of the Boc group under acidic conditions is predominant. Degradation products are tracked via LC-MS and high-resolution mass spectrometry (HRMS). Forced degradation studies at 40°C/75% RH isolate hydrolytic byproducts, as detailed in pharmacopeial guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
